N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-4-(propan-2-yloxy)benzamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azepane ring would introduce some three-dimensionality to the molecule, and the different functional groups would likely have different electronic and steric effects .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the benzamide moiety could potentially undergo hydrolysis to form an amine and a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar amide group could increase its solubility in polar solvents, while the nonpolar rings could increase its solubility in nonpolar solvents .Mechanism of Action
Target of Action
The primary target of F2392-0702 is the enzyme 3-hydroxyacyl-CoA dehydrogenase type-2 (HADH2) . This enzyme plays a crucial role in mitochondrial fatty acid β-oxidation, which is essential for energy production in cells.
Mode of Action
F2392-0702 interacts with HADH2 by binding to its active site, inhibiting its activity. This inhibition disrupts the normal function of HADH2, leading to a decrease in the breakdown of fatty acids. As a result, there is an accumulation of fatty acid intermediates within the mitochondria .
Biochemical Pathways
The inhibition of HADH2 affects the fatty acid β-oxidation pathway . This pathway is critical for converting fatty acids into acetyl-CoA, which then enters the citric acid cycle to produce ATP. By inhibiting HADH2, F2392-0702 causes a reduction in ATP production, leading to energy deficits in cells that rely heavily on fatty acid metabolism .
Pharmacokinetics
The pharmacokinetics of F2392-0702 involve its absorption, distribution, metabolism, and excretion (ADME):
These properties impact its bioavailability, ensuring that sufficient concentrations reach the target tissues to exert its effects.
Result of Action
At the molecular level, the inhibition of HADH2 by F2392-0702 leads to an accumulation of fatty acid intermediates and a decrease in ATP production. At the cellular level, this results in energy deficits, which can affect cell viability and function, particularly in tissues that depend on fatty acid oxidation for energy .
Action Environment
The efficacy and stability of F2392-0702 can be influenced by various environmental factors:
Future Directions
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S/c1-17(2)26-20-9-7-18(8-10-20)22(25)23-15-21(19-11-14-27-16-19)24-12-5-3-4-6-13-24/h7-11,14,16-17,21H,3-6,12-13,15H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYXNSTXEFGJHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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